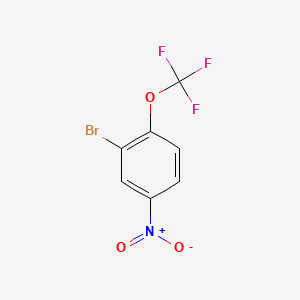

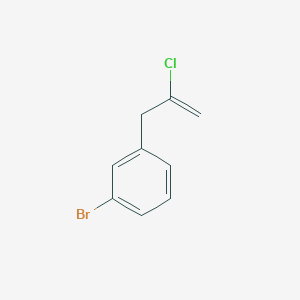

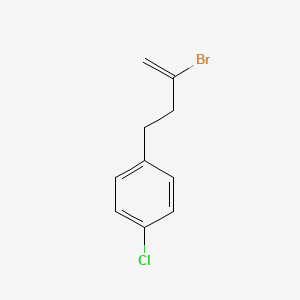

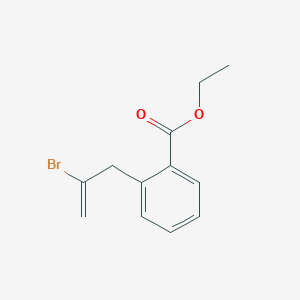

![molecular formula C20H19NO5 B1290975 Ácido 2-(benzo[d][1,3]dioxol-5-il)-1-bencil-6-oxopiperidina-3-carboxílico CAS No. 96939-58-1](/img/structure/B1290975.png)

Ácido 2-(benzo[d][1,3]dioxol-5-il)-1-bencil-6-oxopiperidina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente aromatizante

Este compuesto ha sido evaluado para su uso como sustancia aromatizante en categorías específicas de alimentos . Se produce sintéticamente y no se informa que ocurra naturalmente. Su estructura única le permite impartir ciertos sabores deseables a los productos alimenticios.

Estudios de acoplamiento molecular

Los derivados de benzodioxol, que incluyen este compuesto, se han estudiado por sus interacciones con el bolsillo de unión de la enzima α-amilasa . Esto es crucial para comprender el potencial del compuesto como inhibidor o modulador de la actividad enzimática, lo que puede conducir a nuevos tratamientos para enfermedades como la diabetes.

Investigación anticancerígena

Derivados de benzodioxol, como el compuesto en cuestión, se han sintetizado y evaluado por sus propiedades anticancerígenas . La investigación se centra en el diseño de moléculas que puedan dirigirse y matar células cancerosas de manera efectiva.

Propiedades quimioinformáticas

Las propiedades quimioinformáticas del compuesto, incluida su farmacocinética y perfil toxicológico, son cruciales para el desarrollo de fármacos . Estas propiedades ayudan a predecir el comportamiento del compuesto en sistemas biológicos.

Síntesis de compuestos relacionados

El compuesto sirve como precursor para la síntesis de varios compuestos relacionados con posibles actividades farmacológicas. Estas actividades pueden variar desde efectos sobre el sistema nervioso central hasta beneficios cardiovasculares .

Mecanismo De Acción

Target of Action

The primary targets of this compound are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Serratia marcescens . These enzymes are responsible for bacterial resistance to antibiotics, making them crucial targets in the development of new antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting the action of the Beta-lactamase enzymes . This inhibition prevents the enzymes from breaking down antibiotics, thereby enhancing the effectiveness of these drugs against resistant bacterial strains.

Result of Action

The primary result of the compound’s action is the enhanced effectiveness of antibiotics against Beta-lactamase-producing bacteria . By inhibiting the action of these enzymes, the compound prevents the breakdown of antibiotics, allowing these drugs to effectively kill the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its effectiveness. Additionally, factors such as pH and temperature can impact the stability of the compound

Safety and Hazards

While specific safety and hazard information for “2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid” is not available, general safety measures for handling compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects.

Cellular Effects

The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, it affects gene expression by inhibiting HDACs, leading to changes in chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, its inhibition of HDACs results in the accumulation of acetylated histones, which alters chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases and cancer.

Temporal Effects in Laboratory Settings

The stability and effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX and HDAC enzymes .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid vary with dosage. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

Within cells, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is localized to specific subcellular compartments. It is often found in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization .

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLGYHOJUHNZKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640025 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96939-58-1 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.